N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Description
The compound "N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide" is a heterocyclic acetamide derivative characterized by a 1,3,4-oxadiazole core substituted with a 2H-1,3-benzodioxol group at the 5-position and a 4-methoxy-3-methylphenyl moiety linked via an acetamide chain. The 1,3,4-oxadiazole ring is a pharmacophoric motif known for its electron-deficient nature and ability to engage in hydrogen bonding, which often enhances biological activity in medicinal chemistry applications .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-7-12(3-5-14(11)24-2)8-17(23)20-19-22-21-18(27-19)13-4-6-15-16(9-13)26-10-25-15/h3-7,9H,8,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCSLXOJCETJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Coupling of the Rings: The benzodioxole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3).
Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with an appropriate acyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide exhibits significant anticancer properties. The mechanism involves:
- Inhibition of Key Enzymes : The compound has shown to inhibit enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation .
| Enzyme Target | Effect |
|---|---|
| Telomerase | Inhibition of cancer cell immortality |
| Topoisomerase | Disruption of DNA replication |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation .
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of the compound on human breast cancer cells (MCF-7), results indicated a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects in a murine model of rheumatoid arthritis. Treatment with the compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Heterocyclic Core
- Target Compound : The 1,3,4-oxadiazole ring is less common than 1,2,4-oxadiazole, with distinct electronic properties due to nitrogen positioning. This may enhance dipole interactions in target binding compared to 1,2,4-oxadiazole derivatives .
- Compound in : The thiazolo-triazole core introduces sulfur atoms, which could improve metabolic stability but reduce solubility due to increased lipophilicity .
Substituent Effects
- Benzodioxol Group: Present in the target compound and ’s analogue, this electron-rich moiety may enhance affinity for aromatic residues in enzyme active sites.
- Chloro vs. Methyl Groups : The 2-chlorobenzyl group in ’s compound increases lipophilicity and may influence cytotoxicity, whereas the methyl group in the target compound offers steric hindrance without significant electronic effects .
Functional Group Variations
- Acetamide vs.
- Thioether Linkage : ’s sulfanyl group could enhance oxidative stability but reduce aqueous solubility, contrasting with the target compound’s oxygen-based linkages .
Discussion of Research Findings
While direct pharmacological data for these compounds are unavailable, structural trends suggest the following hypotheses:
- Bioactivity : The target compound’s 1,3,4-oxadiazole core and benzodioxol group may synergize to improve binding to enzymes like cyclooxygenase or acetylcholinesterase, as seen in related structures .
- Metabolic Stability : The absence of sulfur in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism compared to ’s thiazolo-triazole derivative .
Biological Activity
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound features a benzodioxole moiety and an oxadiazole ring, which are known to contribute to various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in tumor progression through processes such as angiogenesis and tissue invasion . The inhibition of MMPs can lead to reduced tumor growth and metastasis.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (mM) | Reference |
|---|---|---|
| A549 (Lung) | 0.125 ± 0.020 | |
| C6 (Brain) | 0.137 ± 0.015 | |
| NIH/3T3 (Fibroblast) | No toxicity observed |
These findings suggest that the compound is selectively toxic to cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Enzyme Inhibition
The compound's ability to inhibit MMPs is particularly noteworthy. Docking studies have demonstrated a strong affinity for the active site of MMP-9, indicating that it may effectively block this enzyme's activity . This inhibition is crucial in cancer therapy as it can prevent metastasis and improve patient outcomes.
Case Studies
- Study on MMP Inhibition : A study evaluating various oxadiazole derivatives found that this compound was among the most effective inhibitors of MMP-9. The study utilized both in vitro assays and molecular docking simulations to confirm the compound's efficacy .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on A549 and C6 cell lines compared to standard chemotherapeutics like cisplatin. The results indicated comparable efficacy with lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
